4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile
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Overview
Description
4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that belongs to the class of benzothiazine derivatives This compound is characterized by the presence of a chlorophenyl group, a dioxo group, and a benzothiazine ring system
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide, are Protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha , Protein farnesyltransferase subunit beta , and Geranylgeranyl transferase type-1 subunit beta . These proteins play crucial roles in the post-translational modification of proteins, which is essential for their function.
Biochemical Pathways
Given the targets of the compound, it is likely that it impacts the post-translational modification of proteins, which can have downstream effects on a variety of cellular processes .
Result of Action
Given its targets, it is likely that the compound affects the function of proteins that undergo post-translational modifications, which could have a variety of effects depending on the specific proteins and pathways involved .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzenethiol with a suitable carbonyl compound can lead to the formation of the benzothiazine ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the benzothiazine intermediate.
Formation of the Dioxo Group: The dioxo group can be introduced through oxidation reactions using appropriate oxidizing agents.
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of additional carbonyl groups, while substitution reactions can introduce various functional groups in place of the chlorophenyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile can be compared with other similar compounds, such as:
4-(4-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile: This compound has a similar structure but with a different position of the chlorine atom, which may affect its reactivity and biological activity.
4-(3-bromophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile: The presence of a bromine atom instead of chlorine can lead to different chemical and biological properties.
4-(3-chlorophenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxamide: The replacement of the carbonitrile group with a carboxamide group can significantly alter the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2S/c16-11-4-3-5-12(8-11)18-10-13(9-17)21(19,20)15-7-2-1-6-14(15)18/h1-8,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWSHLUOMDHMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C=C(S2(=O)=O)C#N)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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